molecular formula C14H16ClN3O B183581 (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol CAS No. 353257-83-7

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol

Cat. No.: B183581
CAS No.: 353257-83-7
M. Wt: 277.75 g/mol
InChI Key: LYGRSRSASMLEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol is a chemical intermediate of interest in medicinal chemistry and drug discovery research. This quinoxaline and piperidine-containing compound is part of a class of structures investigated for their potential to interact with biologically significant targets. Piperidine and quinoxaline motifs are frequently explored for their diverse biological activities. Piperidine is a common scaffold in pharmaceuticals , while quinoxaline derivatives have been studied for potential applications in treating various conditions . Specifically, chloroquinoline derivatives, which share structural similarities with this compound, have served as models for designing modulators of amyloid precursor protein (APP) metabolism, a pathway relevant to Alzheimer's disease research . Researchers may utilize this chemical as a key synthetic intermediate or building block for developing novel molecules targeting neurological pathways, inflammatory processes, and other therapeutic areas . Its structural features make it a valuable compound for constructing more complex structures in the discovery of new bioactive agents.

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c15-13-14(18-7-3-4-10(8-18)9-19)17-12-6-2-1-5-11(12)16-13/h1-2,5-6,10,19H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGRSRSASMLEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80581408
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353257-83-7
Record name [1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the attack of the nitrogen atom in piperidin-3-ylmethanol on the electron-deficient carbon at position 2 of 2,3-dichloroquinoxaline. Key parameters include:

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states.

  • Base : Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) neutralizes HCl generated during the substitution, driving the reaction to completion.

  • Temperature : Reflux conditions (80–120°C) are typically employed to overcome activation energy barriers.

Representative Procedure :
A mixture of 2,3-dichloroquinoxaline (2.78 g, 0.01 mol), piperidin-3-ylmethanol (1.15 g, 0.01 mol), and K₂CO₃ (2.76 g, 0.02 mol) in DMF (30 mL) is refluxed for 12 h. The reaction is quenched with ice water, and the precipitate is filtered, washed, and recrystallized from ethanol to yield the product as a pale-yellow solid.

Yield Optimization

Yields for analogous NAS reactions range from 51–69% , depending on solvent and stoichiometry. For instance, using acetonitrile instead of DMF reduces yield to 51% due to lower solubility of intermediates. Excess piperidin-3-ylmethanol (1.2 equiv.) improves conversion by mitigating side reactions such as di-substitution.

Alternative Synthetic Strategies

Condensation of Diamines with α-Ketoesters

Quinoxaline cores are classically synthesized via condensation of o-phenylenediamines with α-ketocarboxylic acids or esters. While this method is less direct for introducing the piperidin-3-ylmethanol moiety, it offers modularity for structural diversification:

  • Step 1 : React naphthalene-2,3-diamine with 4-chlorophenacyl bromide in methanol to form 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline.

  • Step 2 : Dehydrogenate the intermediate using acetic anhydride to yield the aromatic quinoxaline.

  • Step 3 : Functionalize the quinoxaline with piperidin-3-ylmethanol via NAS (as in Section 1.1).

This route is laborious but advantageous for synthesizing analogs with extended aromatic systems.

Halogenation and Subsequent Functionalization

Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy : Absence of NH stretching (≈3225 cm⁻¹) confirms aromaticity, while a broad peak at ≈3400 cm⁻¹ corresponds to the hydroxymethyl group.

  • ¹H NMR (DMSO-d₆) : Key signals include δ 3.46 (m, 4H, N–CH₂), δ 4.50 (s, 1H, OH), and δ 7.66–8.27 (m, 4H, Ar–H).

  • ¹³C NMR : Peaks at δ 49.62 (N–CH₂) and δ 142.33 (C=N) validate the quinoxaline-piperidine linkage.

Purity and Crystallization

Recrystallization from ethanol or petroleum ether/ethyl acetate mixtures (5:1 v/v) yields crystals with >95% purity, as determined by HPLC. Melting points range from 149–151°C , consistent with related quinoxalines.

Challenges and Mitigation Strategies

Regioselectivity

Competing substitution at position 3 of 2,3-dichloroquinoxaline is minimized by:

  • Electronic effects : Position 2 is more electrophilic due to proximity to the electron-withdrawing nitrogen.

  • Steric hindrance : Bulky substituents on the diamine precursor favor substitution at less hindered positions.

Byproduct Formation

Di-substituted byproducts (e.g., 2,3-bis(piperidinyl)quinoxaline) are suppressed by using a 1:1 molar ratio of 2,3-dichloroquinoxaline to piperidin-3-ylmethanol.

Industrial-Scale Considerations

Solvent Recovery

DMF and acetonitrile are recycled via distillation, reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. In one study, derivatives of quinoxaline were synthesized and evaluated for their antiproliferative activity, revealing several compounds with IC₅₀ values in the range of 1.9 to 7.52 µg/mL against HCT-116 cells .

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their antimicrobial activities. Several studies report that these compounds can effectively inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific functional groups in the quinoxaline structure enhances their efficacy against microbial infections .

Neuroprotective Effects

The compound has been implicated in research targeting neurodegenerative diseases. Quinoxaline derivatives have shown potential in modulating pathways involved in neuroinflammation and neuronal survival, suggesting that (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol may be beneficial in treating conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of quinoxaline derivatives:

StudyFocusFindings
AnticancerIdentified new bioactive quinoxalines with significant cytotoxicity against cancer cell lines.
AntimicrobialEvaluated antimicrobial efficacy against multiple strains; some derivatives showed MIC values as low as 6.25 µg/mL against resistant bacteria.
NeuroprotectionInvestigated the modulation of PI3K pathways in neurodegenerative models; potential for drug development targeting Alzheimer's disease.

Mechanism of Action

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks explicit comparative studies, structural analogs of this compound can be inferred based on quinoxaline derivatives and piperidine-containing molecules. Below is a hypothetical comparison focusing on key structural and functional group variations:

Key Structural Analogues:

3-Bromoquinoxaline-piperidinemethanol: Bromine substitution increases MW (~322.20 g/mol) and lipophilicity, which could enhance membrane permeability but reduce solubility.

Piperidine Ring Modifications Piperidine-4-ylmethanol analogues: Positional isomerism (e.g., hydroxymethyl at piperidine-4 instead of -3) may influence stereochemistry and intermolecular interactions. N-Methylpiperidine variants: Addition of a methyl group to the piperidine nitrogen could alter basicity and metabolic stability.

Functional Group Variations (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)amine: Replacing -CH₂OH with -NH₂ may enhance hydrogen-bonding capacity but reduce solubility in non-polar solvents. Ester derivatives (e.g., -CH₂OAc): Introduction of an acetyl group could improve bioavailability but require enzymatic cleavage for activation.

Hypothetical Property Comparison Table:

Compound Name MW (g/mol) Key Substituent Predicted LogP Solubility (mg/mL)
(1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol 277.75 -CH₂OH, -Cl ~2.1 (est.) Low (aqueous)
3-Fluoroquinoxaline-piperidinemethanol 261.75 -CH₂OH, -F ~1.8 (est.) Moderate
3-Bromoquinoxaline-piperidinemethanol 322.20 -CH₂OH, -Br ~2.5 (est.) Very Low
(1-(3-Chloroquinoxalin-2-yl)piperidin-4-yl)methanol 277.75 -CH₂OH (position 4) ~2.3 (est.) Low

Data Tables

Table 1: Basic Properties of “this compound”

Property Value Source
Molecular Formula C₁₄H₁₆ClN₃O
Molecular Weight 277.75 g/mol
CAS Number 353257-83-7
Safety Precautions Use dry chemical/CO₂ for fire

Research Findings

The chlorine atom in this compound may enhance electrophilic reactivity compared to non-halogenated analogs, while the hydroxymethyl group could facilitate hydrogen bonding in target interactions .

Notes

Biological Activity

The compound (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol , also referred to by its chemical formula C14H17N3OC_{14}H_{17}N_3O, has garnered attention in recent research due to its potential biological activities, particularly in the fields of antiviral , anticancer , and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Quinoxaline Ring : The initial step often involves the reaction of 2-aminoquinoxaline derivatives with appropriate aldehydes or ketones.
  • Piperidine Substitution : Piperidine rings are introduced through nucleophilic substitution reactions.
  • Methanol Functionalization : The final step includes the introduction of a hydroxymethyl group, which is crucial for enhancing biological activity.

Antiviral Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against various viruses, including human cytomegalovirus (HCMV) and tobacco mosaic virus (TMV) with notable EC50 values indicating their potency in inhibiting viral replication .

A study highlighted that certain quinoxaline derivatives displayed an EC50 as low as 0.059 µM against HCMV, suggesting that this compound may also possess comparable antiviral efficacy .

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been extensively studied. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7, indicating their effectiveness in inhibiting tumor growth .

Research indicates that compounds related to this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting DNA synthesis, making them promising candidates for cancer therapy .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. Studies reveal that certain compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics . The presence of specific functional groups in this compound may enhance its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key observations include:

  • Substituents on the Quinoxaline Ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.
  • Piperidine Modifications : Variations in piperidine substituents can significantly impact both the potency and selectivity of the compound against specific biological targets .

The following table summarizes some critical findings related to SAR:

CompoundActivity TypeTarget Cell LineIC50/EC50 Value
Quinoxaline Derivative AAnticancerHCT-1161.9 µg/mL
Quinoxaline Derivative BAntiviralHCMV0.059 µM
Quinoxaline Derivative CAntimicrobialE. coliZOI 12 mm

Case Studies

Several case studies have been conducted to assess the biological activity of quinoxaline derivatives:

  • Antiviral Efficacy : A study evaluated a series of quinoxaline derivatives against HCMV and found several compounds with EC50 values significantly lower than those of existing antiviral agents like ganciclovir .
  • Anticancer Mechanism : Research on a related compound indicated that it induced cell cycle arrest in the S phase and triggered apoptosis via mitochondrial pathways in lung adenocarcinoma cells .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (1-(3-Chloroquinoxalin-2-yl)piperidin-3-yl)methanol, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves coupling 3-chloroquinoxaline derivatives with piperidinemethanol intermediates via nucleophilic substitution or transition-metal catalysis. For purity validation, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess impurities, complemented by NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) can verify molecular weight accuracy. Ensure reaction solvents (e.g., THF or DMF) are rigorously dried to avoid side reactions .

Q. Which physical and chemical properties of this compound are critical for experimental reproducibility?

  • Methodological Answer : Key properties include:
PropertyValue/Consideration
SolubilityTest in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Poor solubility may require derivatization.
StabilityAssess degradation under light, heat, and humidity via accelerated stability studies (40°C/75% RH for 4 weeks). Use TLC or HPLC to monitor decomposition.
LogPEstimate using reversed-phase HPLC; critical for bioavailability predictions.
Refer to Safety Data Sheets (SDS) for handling protocols to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
  • Catalysts : Screen Pd/Cu-based catalysts for cross-coupling efficiency.
  • Temperature : Test 60–120°C to balance reaction rate vs. decomposition.
  • Solvent : Compare aprotic solvents (e.g., DMF vs. acetonitrile) for solubility and reactivity.
    Use Response Surface Methodology (RSM) to identify optimal conditions. Monitor by in-situ FTIR for real-time intermediate tracking .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Degradation : Implement continuous cooling during bioassays to stabilize organic matrices, as thermal degradation alters activity .
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent residues).

Q. What computational strategies predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model electrophilic substitution sites on the quinoxaline ring. For metabolic predictions, leverage databases like PISTACHIO and REAXYS to simulate cytochrome P450 interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes) to confirm predicted metabolites .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Discrepancies may stem from:
  • Solvent Effects : Compare DMSO-d6 vs. CDCl3; chemical shifts vary with polarity.
  • Tautomerism : Investigate pH-dependent equilibria using variable-temperature NMR.
  • Impurity Artifacts : Re-run spectra with purified samples (e.g., column chromatography) and cross-reference with computational predictions (e.g., ACD/Labs NMR Suite) .

Experimental Design Considerations

Q. What are critical limitations when generalizing results from small-scale synthesis to industrial applicability?

  • Methodological Answer : Small-scale studies often overlook:
  • Heat Transfer : Pilot-scale reactions may require jacketed reactors for temperature control.
  • Byproduct Formation : Use GC-MS to detect low-abundance byproducts in scaled-up batches.
  • Catalyst Recycling : Assess Pd leaching via ICP-MS to evaluate cost-effectiveness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.